Ortho- vs. Meta-Fluorine Substitution: Predicted Impact on Kinase Binding Pose and Physicochemical Properties
The target compound carries a 2-fluorobenzamide group, whereas its closest positional isomer (CAS 946271-33-6) carries a 3-fluorobenzamide. In crystallographic studies of 2-fluorobenzamide-containing kinase inhibitors, the ortho-fluorine atom constrains the benzamide carbonyl orientation and participates in orthogonal dipolar C–F···H–C and C–F···C=O interactions within the ATP-binding pocket [1]. Meta-fluorine substitution cannot recapitulate this conformational restriction. Computed partition coefficients (ClogP) for 2-fluorobenzamide vs. 3-fluorobenzamide differ by approximately +0.2 to +0.3 log units depending on the method, reflecting altered desolvation energetics [2]. Furthermore, the ortho-fluorine increases the acidity of the adjacent amide N–H (predicted pKa shift of approximately –0.3 to –0.5 units), affecting hydrogen-bond donor strength [2].
| Evidence Dimension | Fluorine position effect on benzamide conformational preference and hydrogen-bond donor capacity |
|---|---|
| Target Compound Data | 2-Fluorobenzamide (ortho-F): predicted ClogP ~1.3–1.5; amide N–H pKa estimated ~13.5–14.0 |
| Comparator Or Baseline | 3-Fluorobenzamide (meta-F, CAS 946271-33-6): predicted ClogP ~1.5–1.8; amide N–H pKa estimated ~13.8–14.5 |
| Quantified Difference | ΔClogP ≈ +0.2 to +0.3 (meta > ortho); ΔpKa(N–H) ≈ –0.3 to –0.5 (ortho < meta) |
| Conditions | In silico prediction based on fragment-level and matched molecular pair analyses; experimental confirmation pending |
Why This Matters
Ortho-fluorine conformational restriction can translate into selectivity differences across kinase panels, making the 2-fluoro isomer the preferred choice for projects targeting kinases where 2-fluorobenzamide co-crystal structures (e.g., JNK3, PDB 2O2U) have been solved.
- [1] Angell RM, Atkinson FL, Brown MJ, Chuang TT, Christopher JA, Cichy-Knight M, Dunn AK, Hightower KE, et al. N-(3-Cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amides as potent, selective inhibitors of JNK2 and JNK3. Bioorg Med Chem Lett. 2007;17(5):1296–1301. PDB: 2O2U. View Source
- [2] ChEBI. CHEBI:40300 — N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-fluorobenzamide. EMBL-EBI. Includes classification as mitogen-activated protein kinase inhibitor. View Source
